8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives.
- It was synthesized as a potential antiviral and antimicrobial agent .
- The presence of piperazine or piperidine subunits enhances antimicrobial activity in related compounds.
- Thioamide groups were incorporated to increase bioactivity as antiviral agents.
Preparation Methods
- The compound was synthesized via aromatic nucleophilic substitution.
- Starting with 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, different amines and triazole-2-thiol were used for the synthesis .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including substitution and cyclization.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
Antiviral Activity: Compound 8b showed promising antiviral activity.
Antimicrobial Activity: Compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities.
Potential Medicinal Applications: Further research may explore its role in treating infections.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Similar compounds include other [1,2,4]triazolo[4,3-a]quinoxalines.
- Uniqueness lies in its specific substitution pattern and potential bioactivity.
Remember that this compound’s applications and mechanisms are still under exploration, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C16H13N5O2 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
8-methyl-2-[(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H13N5O2/c1-11-5-7-19-14(8-11)17-12(9-15(19)22)10-21-16(23)20-6-3-2-4-13(20)18-21/h2-9H,10H2,1H3 |
InChI Key |
OGURAWIVXROUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)CN3C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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